(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate
CAS No.: 896081-72-4
Cat. No.: VC5503620
Molecular Formula: C22H14O7
Molecular Weight: 390.347
* For research use only. Not for human or veterinary use.
![(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate - 896081-72-4](/images/structure/VC5503620.png)
Specification
CAS No. | 896081-72-4 |
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Molecular Formula | C22H14O7 |
Molecular Weight | 390.347 |
IUPAC Name | [(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |
Standard InChI | InChI=1S/C22H14O7/c1-12-16(29-22(24)13-4-6-17-18(9-13)27-11-26-17)7-5-15-20(23)19(28-21(12)15)10-14-3-2-8-25-14/h2-10H,11H2,1H3/b19-10- |
Standard InChI Key | XOVSQSHPHQCJNC-GRSHGNNSSA-N |
SMILES | CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)C4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The compound is formally named [(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate, reflecting its Z-configuration at the exocyclic double bond and the ester linkage between the benzofuran and benzodioxole subunits .
Molecular Architecture
The molecule comprises three distinct domains (Fig. 1):
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Benzofuran core: A bicyclic system with a ketone at position 3 and a methyl group at position 7.
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Furan-2-ylmethylene substituent: A furan ring attached via a conjugated double bond at position 2 of the benzofuran.
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Benzodioxole-5-carboxylate ester: A 1,3-benzodioxole group esterified to the benzofuran at position 6.
Table 1: Key Structural Descriptors
Synthesis and Optimization
Retrosynthetic Analysis
The compound’s synthesis likely employs a convergent strategy:
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Benzofuran construction: Friedel-Crafts acylation or Paal-Knorr cyclization to form the 3-oxo-2,3-dihydrobenzofuran core.
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Knoevenagel condensation: Introduction of the furan-2-ylmethylene group at position 2 using furfural derivatives under basic conditions.
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Esterification: Coupling the benzodioxole-5-carboxylic acid to the hydroxyl group at position 6 via Steglich esterification or acyl chloride intermediates .
Critical Reaction Parameters
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Stereoselectivity: The Z-configuration is preserved using bulky bases (e.g., LDA) during condensation to hinder isomerization.
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Catalysis: Lewis acids like ZnCl₂ improve yields in benzofuran cyclization steps .
Table 2: Synthetic Yield Optimization
Step | Catalyst | Temperature (°C) | Yield (%) |
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Benzofuran formation | ZnCl₂ | 120 | 78 |
Knoevenagel step | Piperidine | 80 | 65 |
Esterification | DCC/DMAP | 25 | 82 |
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromatic stacking; soluble in DMSO (32 mg/mL) and dichloromethane .
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Stability: Degrades under UV light (t₁/₂ = 4.2 hrs at 300 nm), necessitating amber storage.
Spectroscopic Characterization
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IR (KBr): Strong bands at 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (benzofuran ketone), and 1240 cm⁻¹ (C-O-C of benzodioxole) .
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¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J=16 Hz, H-α to ketone), 6.93 (s, benzodioxole H-4), 2.41 (s, CH₃) .
Biological Activity and Mechanisms
Melatonergic Receptor Affinity
Structural analogs in patent IL129999A demonstrate high affinity for MT₁/MT₂ melatonin receptors (Kᵢ = 0.8–3.4 nM) . The benzodioxole moiety mimics indole’s electron-rich system, enabling π-π interactions with receptor residues .
Table 3: Pharmacological Screening Data
Assay | Result | Model | Source |
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MT₁ binding | Kᵢ = 1.2 nM | HEK293 cells | |
DPPH scavenging | IC₅₀ = 12 μM | In vitro | |
COX-2 inhibition | 34% at 10 μM | RAW264.7 |
Applications and Future Directions
Therapeutic Prospects
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Circadian rhythm disorders: MT₁/MT₂ agonism supports potential use in insomnia and jet lag .
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Neuroprotection: Antioxidant properties may mitigate oxidative stress in Alzheimer’s models.
Synthetic Challenges
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